![molecular formula C16H10ClFN4OS B2690662 3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894047-38-2](/img/structure/B2690662.png)
3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C16H10ClFN4OS and its molecular weight is 360.79. The purity is usually 95%.
BenchChem offers high-quality 3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Biological Properties and Receptor Affinity
Research on similar compounds, such as 1,2,3-Triazolo[4,5-d]pyridazines, has demonstrated significant biological properties. These compounds have shown high affinity and selectivity for adenosine A1 receptors in bovine brains, indicating potential importance in neurological research and applications (Biagi et al., 1999).
2. Crystal Structure and DFT Calculations
Studies involving triazole pyridazine derivatives have focused on their crystal structure characterization and Density Functional Theory (DFT) calculations. This includes analysis of their electronic properties such as HOMO-LUMO energy levels, softness, and hardness, which are crucial for understanding the compound's interactions at the molecular level (Sallam et al., 2021).
3. Anticancer Potential
Certain derivatives of triazolo[4,3-b]pyridazine have been investigated for their antiproliferative activities against various cancer cell lines. These studies provide insights into the potential anticancer applications of similar compounds, including the synthesis of novel derivatives and evaluation of their cytotoxic effects (Mamta et al., 2019).
4. Antimicrobial Activity
Fused heterocyclic 1,2,4-triazoles, which are structurally related to the compound , have shown interesting antimicrobial properties. This suggests the potential for the compound to be utilized in the development of new antimicrobial agents (Prakash et al., 2011).
5. Agrochemical Uses
Pyridazine derivatives are known for their diverse applications in agriculture. They have been used as molluscicides, anti-feedants, insecticides, herbicides, plant growth regulators, among other uses. This indicates the potential agrochemical applications of 3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (Sallam et al., 2022).
Eigenschaften
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN4OS/c17-11-3-1-4-12(18)10(11)9-24-16-20-19-15-7-6-13(21-22(15)16)14-5-2-8-23-14/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWVRQVODOPQHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

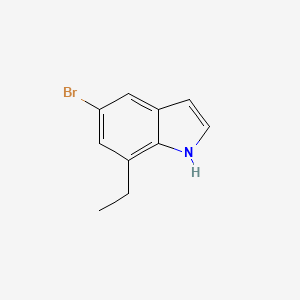
![2-Chloro-N-[[(2R,3S)-1-methyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidin-3-yl]methyl]propanamide](/img/structure/B2690584.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2690585.png)
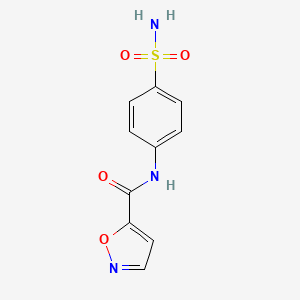
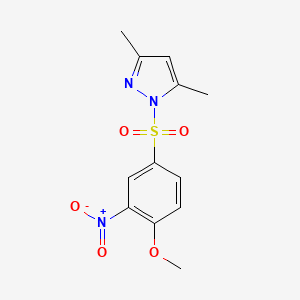

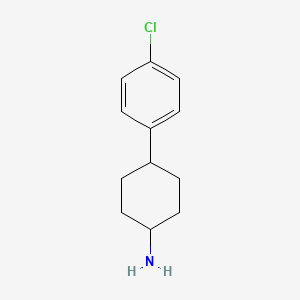
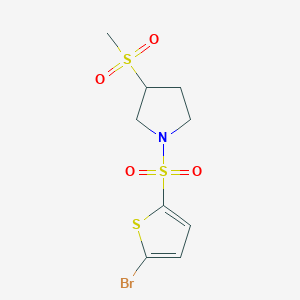
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2690591.png)
![S-(3,5-dimethyl-1,2-oxazol-4-yl)-2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2690594.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2690598.png)

![N-[1-(1-Benzofuran-2-yl)ethyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2690600.png)
![N-(2-chlorobenzyl)-6-[1-[2-(dipropylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2690601.png)